molecular formula C9H18O3 B3149313 methyl (3S)-3-hydroxyoctanoate CAS No. 66997-64-6

methyl (3S)-3-hydroxyoctanoate

Cat. No.: B3149313
CAS No.: 66997-64-6
M. Wt: 174.24 g/mol
InChI Key: FHWBTAQRRDZDIY-QMMMGPOBSA-N
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Description

Methyl (3S)-3-hydroxyoctanoate: is an organic compound that belongs to the class of esters It is characterized by a hydroxyl group attached to the third carbon of an octanoate chain, with the methyl ester functional group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: One common method to synthesize methyl (3S)-3-hydroxyoctanoate is through the esterification of (3S)-3-hydroxyoctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Reduction: Another method involves the reduction of methyl (3S)-3-oxooctanoate using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process selectively converts the keto group to a hydroxyl group, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as immobilized enzymes may also be employed to enhance the efficiency and selectivity of the esterification process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl (3S)-3-hydroxyoctanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form primary alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives. For example, reaction with acyl chlorides can yield esters, while reaction with alkyl halides can produce ethers.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

    Substitution: Acyl chlorides, alkyl halides, and other nucleophiles.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary alcohols, alkanes.

    Substitution: Esters, ethers.

Scientific Research Applications

Chemistry: Methyl (3S)-3-hydroxyoctanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study metabolic pathways involving fatty acids and esters. It can also be used as a substrate in enzymatic reactions to investigate enzyme specificity and activity.

Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, making it a valuable compound for medicinal chemistry research.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, flavors, and fragrances. Its unique chemical properties make it suitable for various applications in materials science and polymer chemistry.

Comparison with Similar Compounds

    Methyl (3R)-3-hydroxyoctanoate: The enantiomer of methyl (3S)-3-hydroxyoctanoate, differing only in the stereochemistry at the third carbon.

    Methyl octanoate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    Ethyl (3S)-3-hydroxyoctanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and properties. Its hydroxyl group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl (3S)-3-hydroxyoctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBTAQRRDZDIY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66997-64-6
Record name Methyl 3-hydroxyoctanoate, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066997646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL 3-HYDROXYOCTANOATE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQ8PDA4623
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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